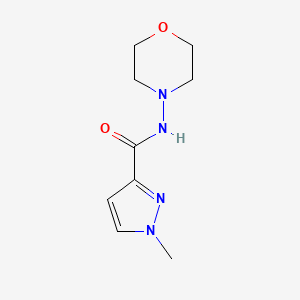
2-(2-Bromophenoxy)-1-(pyrrolidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenoxy)-1-(pyrrolidin-1-yl)propan-1-one is an organic compound that has garnered interest in various fields of scientific research. This compound features a bromophenoxy group attached to a pyrrolidinyl propanone backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenoxy)-1-(pyrrolidin-1-yl)propan-1-one typically involves the following steps:
Bromination: The starting material, phenol, undergoes bromination to form 2-bromophenol.
Etherification: 2-bromophenol is then reacted with an appropriate alkylating agent to form 2-(2-bromophenoxy)propane.
Amination: The final step involves the reaction of 2-(2-bromophenoxy)propane with pyrrolidine under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenoxy)-1-(pyrrolidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Scientific Research Applications
2-(2-Bromophenoxy)-1-(pyrrolidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenoxy)-1-(pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, while the pyrrolidinyl propanone backbone can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenoxy)-1-(pyrrolidin-1-yl)propan-1-one
- 2-(2-Fluorophenoxy)-1-(pyrrolidin-1-yl)propan-1-one
- 2-(2-Iodophenoxy)-1-(pyrrolidin-1-yl)propan-1-one
Uniqueness
2-(2-Bromophenoxy)-1-(pyrrolidin-1-yl)propan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in specific halogen bonding interactions, making this compound distinct from its chloro, fluoro, and iodo analogs.
Properties
Molecular Formula |
C13H16BrNO2 |
|---|---|
Molecular Weight |
298.18 g/mol |
IUPAC Name |
2-(2-bromophenoxy)-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C13H16BrNO2/c1-10(13(16)15-8-4-5-9-15)17-12-7-3-2-6-11(12)14/h2-3,6-7,10H,4-5,8-9H2,1H3 |
InChI Key |
POMASRQZCMBUDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCC1)OC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


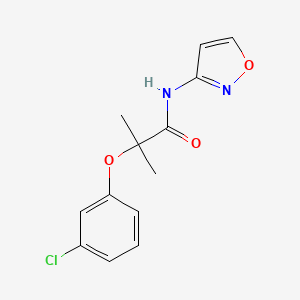
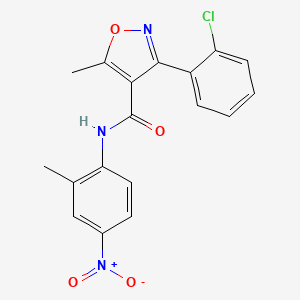
![(5Z)-2-(4-bromoanilino)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10962855.png)
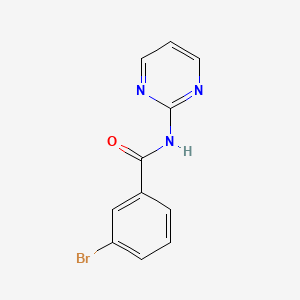
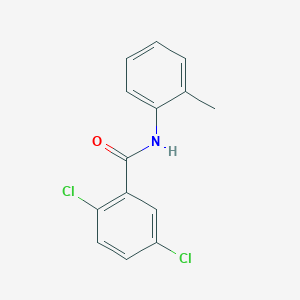
![N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-hydrazinyl-2-oxoacetamide](/img/structure/B10962878.png)
![N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10962883.png)
![N,N-dicyclohexyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10962887.png)
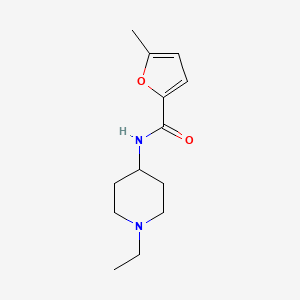
methanone](/img/structure/B10962892.png)

![{3-[(2-Tert-butyl-5-methylphenoxy)methyl]-4-methoxybenzylidene}propanedinitrile](/img/structure/B10962900.png)
![2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10962906.png)
